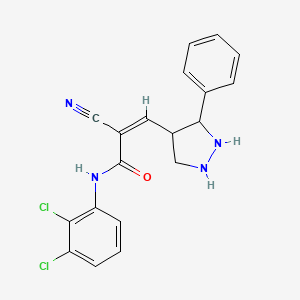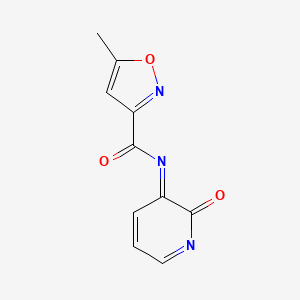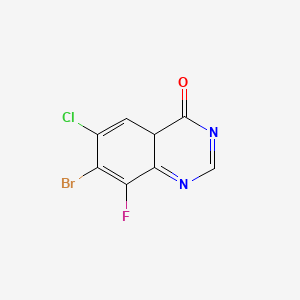
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a methoxy group, and a methyl group attached to a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-6-methyl-3H-pyridin-2-one with formaldehyde and a primary amine under acidic conditions to form the aminomethyl derivative. The hydrochloride salt is then formed by treating the aminomethyl derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinone derivatives.
Applications De Recherche Scientifique
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one
- 4-methoxy-6-methyl-3H-pyridin-2-one
- 3-(aminomethyl)-4-methoxy-3H-pyridin-2-one
Uniqueness
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups in this compound can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H13ClN2O2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3,6H,4,9H2,1-2H3;1H |
Clé InChI |
YOJLAKMBWQWVJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C(C(=C1)OC)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B12346468.png)
![2-{[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346471.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide](/img/structure/B12346475.png)

![ethyl 4-oxo-4aH-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B12346492.png)

![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346497.png)
![(2Z)-6-chloro-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346504.png)
![3-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12346507.png)
![Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346508.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12346511.png)

